molecular formula C22H18BrF3N2O3S B5094456 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B5094456
M. Wt: 527.4 g/mol
InChI Key: HZMJHYODHNEMFS-UHFFFAOYSA-N
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Description

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a combination of benzyl, bromobenzene, sulfonamide, and trifluoromethyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Sulfonamide Intermediate: The reaction of 4-bromobenzenesulfonyl chloride with benzylamine under basic conditions to form N-benzyl-4-bromobenzenesulfonamide.

    Acylation Reaction: The intermediate is then reacted with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates, while the trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-bromobenzenesulfonamide: Lacks the trifluoromethyl phenyl group.

    N-(2-Trifluoromethylphenyl)acetamide: Lacks the benzyl and bromobenzenesulfonamide groups.

Uniqueness

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromobenzenesulfonamide and trifluoromethyl phenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrF3N2O3S/c23-17-10-12-18(13-11-17)32(30,31)28(14-16-6-2-1-3-7-16)15-21(29)27-20-9-5-4-8-19(20)22(24,25)26/h1-13H,14-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMJHYODHNEMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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